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Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B12373513 Get Quote

AF 594 Carboxylic Acid: An In-depth Technical
Guide
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of AF 594 carboxylic acid, a

prominent fluorescent dye utilized in a multitude of life science applications. The document

details its chemical structure, photophysical properties, and conjugation chemistry, offering

structured data, detailed experimental protocols, and workflow visualizations to facilitate its

effective use in research and development.

Core Chemical Structure and Properties
AF 594 carboxylic acid is a member of the Alexa Fluor family of dyes, known for their

exceptional brightness and photostability. Structurally, it is a sulfonated rhodamine derivative, a

modification that significantly enhances its water solubility and reduces the tendency for

aggregation, a common issue with fluorescently labeled conjugates.[1][2] The defining feature

of this molecule is its terminal carboxylic acid group (-COOH), which serves as a reactive

handle for covalent attachment to other molecules.

The dye is characterized by its high fluorescence quantum yield and robust photostability.[3][4]

It is soluble in water, as well as common organic solvents such as dimethylformamide (DMF)

and dimethyl sulfoxide (DMSO).[5][6] Its fluorescence is notably insensitive to pH variations
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between pH 4 and 10, a critical feature for maintaining consistent signal in diverse biological

environments.[2] The molecular formula for AF 594 carboxylic acid is C₄₇H₆₄N₄O₁₁S₂ and its

molecular weight is approximately 925.18 g/mol .[5]

Photophysical Characteristics
The utility of a fluorophore is fundamentally defined by its spectral properties. AF 594

possesses an excitation maximum in the orange-red region of the spectrum and an emission

maximum in the red region, making it compatible with common laser lines and filter sets in

fluorescence microscopy and flow cytometry.

Table 1: Quantitative Photophysical Properties of AF 594

Property Value

Excitation Maximum (λex) 586 - 594 nm[3][4][5]

Emission Maximum (λem) 613 - 617 nm[5][7]

Molar Extinction Coefficient (ε) ~105,000 cm⁻¹M⁻¹[5][6][8]

Fluorescence Quantum Yield (Φ) ~0.77[5][6]

Fluorescence Lifetime (τ)
Not specified for carboxylic acid form; general

for Alexa Fluor dyes.

Experimental Protocols and Conjugation Chemistry
The primary application of AF 594 carboxylic acid is its covalent conjugation to biomolecules

bearing primary amine groups, such as proteins, amine-modified oligonucleotides, and

peptides.[9] This is typically achieved through carbodiimide chemistry.

Amine Labeling via EDC/NHS Chemistry
The carboxylic acid group is not directly reactive with amines under physiological conditions. It

must first be activated to a more reactive intermediate. A common and efficient method involves

the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with

N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC activates the
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carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester readily

reacts with primary amines (-NH₂) on the target molecule to form a stable amide bond.[5]

Step 1: Dye Activation

Step 2: Conjugation Reaction

Step 3: Purification

AF 594 Carboxylic Acid

EDC + NHS

AF 594 NHS-Ester
(Reactive Intermediate)

Activation

Target Molecule
(e.g., Protein with -NH2 groups)

Reaction at pH 7.0-9.0

AF 594-Labeled Molecule
(Stable Amide Bond)

Reaction Mixture
(Conjugate + Free Dye)

Size-Exclusion Chromatography
or Dialysis

Separation

Purified AF 594 Conjugate
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Caption: General workflow for labeling primary amines using AF 594 carboxylic acid.

Detailed Protocol: Labeling a Protein with AF 594
Carboxylic Acid
This protocol is a general guideline and may require optimization for specific proteins.

Protein Preparation:

The protein must be in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS).

Buffers containing Tris or glycine will interfere with the reaction and must be removed, for

instance, by dialysis against PBS.[7][10]

The optimal protein concentration is typically 1-10 mg/mL.

Reagent Preparation:

Dissolve AF 594 carboxylic acid in anhydrous DMSO or DMF to create a stock solution

(e.g., 10 mg/mL).

Freshly prepare EDC and sulfo-NHS solutions in a non-amine-containing buffer (e.g., MES

buffer or water) immediately before use.

Activation and Conjugation Reaction:

For a typical reaction, use a 5- to 20-fold molar excess of dye over the protein.

Combine the AF 594 carboxylic acid stock solution with a 1.5-fold molar excess of both

EDC and sulfo-NHS relative to the dye.

Allow the activation reaction to proceed for 15 minutes at room temperature.

Add the activated dye mixture to the protein solution. The reaction pH should be between

7.0 and 8.5 for efficient conjugation to primary amines.[8] If the protein buffer is at a lower

pH, it can be adjusted with a small amount of a suitable base like sodium bicarbonate.
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Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

The most common method to separate the labeled protein from unreacted dye and

reaction byproducts is size-exclusion chromatography (e.g., a G-25 desalting column).[10]

The larger protein conjugate will elute first.

Alternatively, extensive dialysis against a suitable storage buffer can be used.

Characterization (Optional but Recommended):

The degree of labeling (DOL), or the average number of dye molecules per protein, can be

determined spectrophotometrically by measuring the absorbance at 280 nm (for the

protein) and ~590 nm (for the dye).

Key Applications and Logical Workflows
AF 594 conjugates are staples in fluorescence-based assays due to their brightness and

photostability. A primary application is in immunofluorescence (IF) for the detection of specific

cellular targets.

Immunofluorescence (IF) Workflow
In a typical indirect immunofluorescence experiment, an unlabeled primary antibody binds to

the target antigen. Subsequently, a secondary antibody conjugated with AF 594, which is

specific for the primary antibody's host species, is used for detection and visualization.
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1. Cell/Tissue Fixation
(e.g., 4% PFA)

2. Permeabilization
(e.g., 0.2% Triton X-100)

3. Blocking
(e.g., 10% Goat Serum)

4. Primary Antibody Incubation

5. AF 594-Secondary Ab Incubation

6. Washing Steps

7. Mounting & Counterstaining
(e.g., with DAPI)

8. Fluorescence Microscopy

Click to download full resolution via product page

Caption: Logical steps in a typical indirect immunofluorescence (IF) protocol.

This workflow highlights the sequential steps required for specific labeling and subsequent

imaging. The bright red fluorescence of AF 594 provides excellent contrast, especially when
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combined with blue nuclear counterstains like DAPI.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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